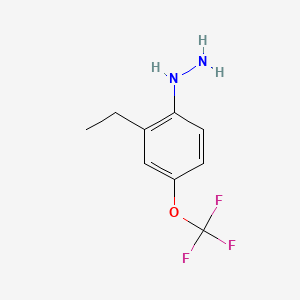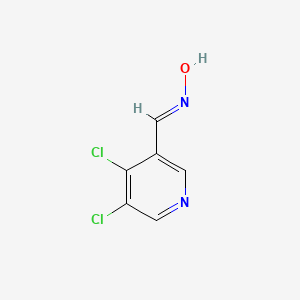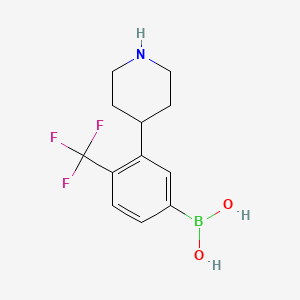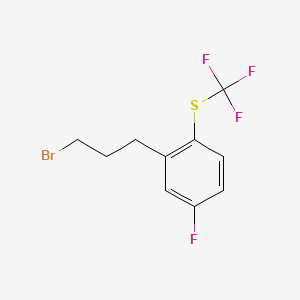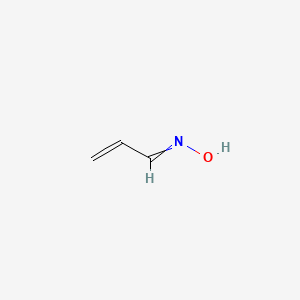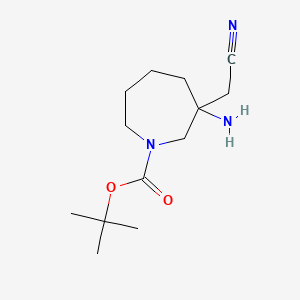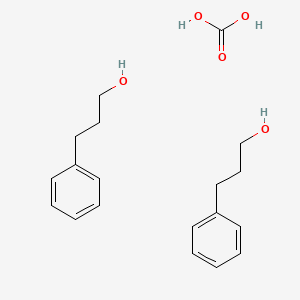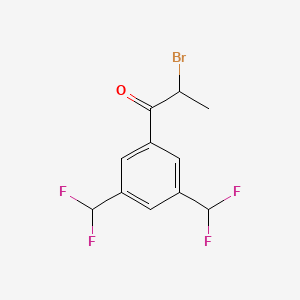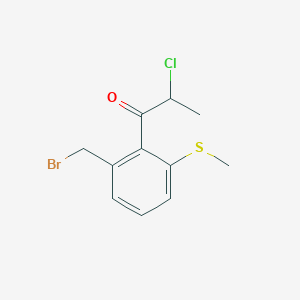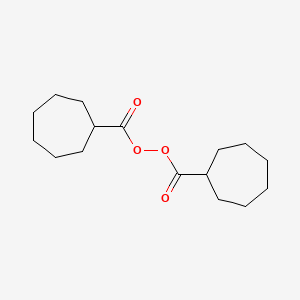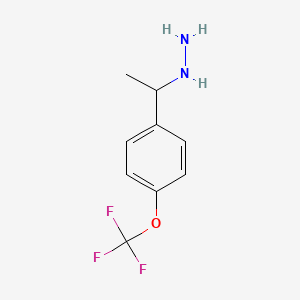
(1-(4-(Trifluoromethoxy)phenyl)ethyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(4-(Trifluoromethoxy)phenyl)ethyl)hydrazine is an organic compound with the molecular formula C9H11F3N2O. This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an ethyl hydrazine moiety. It is a derivative of phenylhydrazine and is used in various chemical and industrial applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-(Trifluoromethoxy)phenyl)ethyl)hydrazine typically involves the reaction of 4-(trifluoromethoxy)benzyl halide with hydrazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification processes such as distillation or recrystallization to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
(1-(4-(Trifluoromethoxy)phenyl)ethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazine moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include trifluoromethoxy-substituted phenyl derivatives, amines, and various substituted hydrazines. These products are often used as intermediates in the synthesis of more complex organic molecules .
Aplicaciones Científicas De Investigación
(1-(4-(Trifluoromethoxy)phenyl)ethyl)hydrazine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of (1-(4-(Trifluoromethoxy)phenyl)ethyl)hydrazine involves its interaction with specific molecular targets in biological systems. The compound is believed to bind to certain proteins and enzymes, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure allows it to interact with a wide range of biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)phenylhydrazine: This compound has a similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
N1,N2-Bis[4-(trifluoromethoxy)phenyl]-1,2-hydrazine: This compound contains two trifluoromethoxy-substituted phenyl groups attached to a hydrazine moiety.
Uniqueness
(1-(4-(Trifluoromethoxy)phenyl)ethyl)hydrazine is unique due to the presence of both the trifluoromethoxy group and the ethyl hydrazine moiety. This combination imparts distinct chemical properties, making it a valuable compound in various chemical and industrial applications .
Propiedades
Fórmula molecular |
C9H11F3N2O |
|---|---|
Peso molecular |
220.19 g/mol |
Nombre IUPAC |
1-[4-(trifluoromethoxy)phenyl]ethylhydrazine |
InChI |
InChI=1S/C9H11F3N2O/c1-6(14-13)7-2-4-8(5-3-7)15-9(10,11)12/h2-6,14H,13H2,1H3 |
Clave InChI |
ANKKAXXWUDEORU-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)OC(F)(F)F)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


